molecular formula C16H13N3NaO3S+ B12687281 Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate CAS No. 5399-85-9

Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate

Cat. No.: B12687281
CAS No.: 5399-85-9
M. Wt: 350.3 g/mol
InChI Key: IQRKMEGAUSQFFK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the final product .

Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration and drying .

Mechanism of Action

The mechanism of action of sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate involves its ability to interact with various molecular targets through its azo and sulfonate groups. The azo group can undergo reversible trans-cis isomerization under light, making it useful in photoresponsive applications . The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate can be compared with other azo compounds such as methyl orange and Congo red. While all these compounds share the azo functional group, this compound is unique due to its specific structural features and applications .

    Methyl Orange: Used primarily as a pH indicator.

    Congo Red: Employed in histology for staining amyloid proteins.

These compounds differ in their molecular structures, leading to variations in their chemical properties and applications .

Properties

CAS No.

5399-85-9

Molecular Formula

C16H13N3NaO3S+

Molecular Weight

350.3 g/mol

IUPAC Name

sodium;4-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C16H13N3O3S.Na/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(8-6-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);/q;+1

InChI Key

IQRKMEGAUSQFFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)N.[Na+]

Origin of Product

United States

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